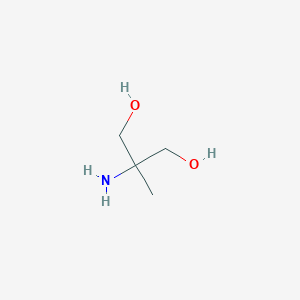![molecular formula C13H17N3O B094325 [(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea CAS No. 16983-71-4](/img/structure/B94325.png)
[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a urea derivative that has a unique structure, which makes it suitable for use in different areas of research.
作用机制
The mechanism of action of [(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea is still not fully understood. However, it is believed that the compound exerts its biological activities by interacting with specific cellular targets. For example, it has been reported to inhibit the activity of certain enzymes that are involved in cell proliferation and survival. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea has been shown to have various biochemical and physiological effects. For example, it has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the replication of certain viruses, such as hepatitis C virus. In addition, it has been reported to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
实验室实验的优点和局限性
[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits potent biological activities, which make it a useful tool for studying various cellular processes. However, there are also some limitations to its use. For example, the compound may exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the research on [(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea. Some of the potential areas of research include:
1. Development of new drugs: [(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea has shown promising results in preclinical studies as a potential anticancer, antiviral, and antibacterial agent. Further research is needed to develop new drugs based on this compound.
2. Mechanistic studies: The mechanism of action of [(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea is still not fully understood. Further studies are needed to elucidate the molecular targets and pathways that are involved in its biological activities.
3. Toxicity studies: Although [(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea has shown promising results in preclinical studies, its toxicity profile has not been fully characterized. Further studies are needed to assess its safety and potential side effects.
4. Clinical trials: The efficacy and safety of [(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea need to be evaluated in clinical trials. These trials will provide valuable information on the potential use of this compound in the treatment of various diseases.
Conclusion
[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea is a promising compound that has potential applications in various fields of scientific research. Its unique structure and potent biological activities make it a useful tool for studying various cellular processes. Further research is needed to fully understand its mechanism of action, toxicity profile, and potential clinical applications.
合成方法
[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea can be synthesized using various methods. The most common method involves the reaction of 2-methyl-1-phenylpent-1-en-3-one with urea in the presence of a catalyst. This reaction results in the formation of [(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea. The purity and yield of the product can be improved by using different solvents and reaction conditions.
科学研究应用
[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea has potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry. This compound has been shown to exhibit anticancer, antiviral, and antibacterial activities. It has also been reported to have anti-inflammatory and antioxidant properties. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
属性
CAS 编号 |
16983-71-4 |
|---|---|
产品名称 |
[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea |
分子式 |
C13H17N3O |
分子量 |
231.29 g/mol |
IUPAC 名称 |
[(Z)-[(E)-2-methyl-1-phenylpent-1-en-3-ylidene]amino]urea |
InChI |
InChI=1S/C13H17N3O/c1-3-12(15-16-13(14)17)10(2)9-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H3,14,16,17)/b10-9+,15-12- |
InChI 键 |
LLHGGYCJJKWMJE-ADCBRGLKSA-N |
手性 SMILES |
CC/C(=N/NC(=O)N)/C(=C/C1=CC=CC=C1)/C |
SMILES |
CCC(=NNC(=O)N)C(=CC1=CC=CC=C1)C |
规范 SMILES |
CCC(=NNC(=O)N)C(=CC1=CC=CC=C1)C |
同义词 |
2-Methyl-1-phenyl-1-penten-3-one semicarbazone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



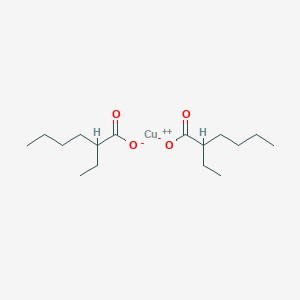
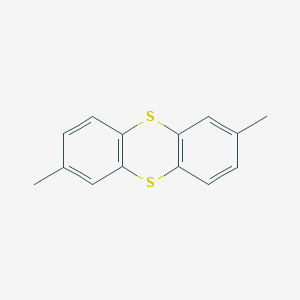

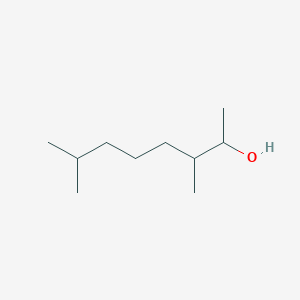
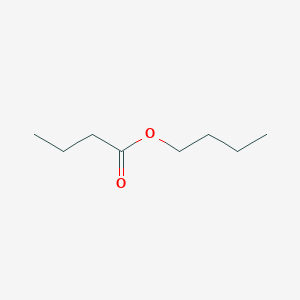
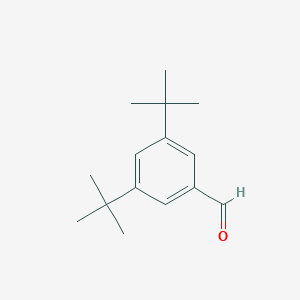

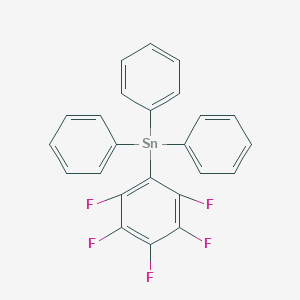

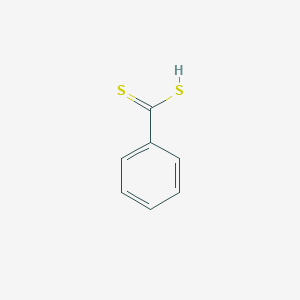
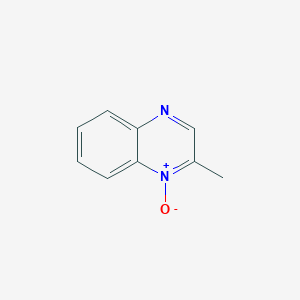

![2-Azaspiro[4.5]decan-1-one](/img/structure/B94265.png)
